Perfluoro(5-aza-4-nonene)

Fluorinated heterocycle synthesis Nucleophilic addition–elimination Perfluoroazaalkene reactivity

Perfluoro(5-aza-4-nonene) (CAS 103573-07-5) is a perfluorinated aza-alkene with the molecular formula C₈F₁₇N and a molecular weight of 433.07 g·mol⁻¹. Its IUPAC name, 2,2,3,3,4,4,4-heptafluoro-N-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)butanimidoyl fluoride, reflects a fully fluorinated carbon backbone interrupted by a single nitrogen atom that forms a reactive carbon–nitrogen double bond (imine).

Molecular Formula C8F17N
Molecular Weight 433.06 g/mol
CAS No. 103573-07-5
Cat. No. B12061677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluoro(5-aza-4-nonene)
CAS103573-07-5
Molecular FormulaC8F17N
Molecular Weight433.06 g/mol
Structural Identifiers
SMILESC(=NC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)F
InChIInChI=1S/C8F17N/c9-1(2(10,11)3(12,13)6(18,19)20)26-8(24,25)5(16,17)4(14,15)7(21,22)23
InChIKeyDVQXCHAOWHNHSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perfluoro(5-aza-4-nonene) CAS 103573-07-5: Core Identity, Physicochemical Profile, and Procurement-Relevant Classification


Perfluoro(5-aza-4-nonene) (CAS 103573-07-5) is a perfluorinated aza-alkene with the molecular formula C₈F₁₇N and a molecular weight of 433.07 g·mol⁻¹ . Its IUPAC name, 2,2,3,3,4,4,4-heptafluoro-N-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)butanimidoyl fluoride, reflects a fully fluorinated carbon backbone interrupted by a single nitrogen atom that forms a reactive carbon–nitrogen double bond (imine) . The compound is manufactured industrially from perfluorotributylamine and is supplied as a liquid with a typical purity of 94% . Its structural signature—the perfluorinated imine (C=N)—distinguishes it from purely carbon-based perfluoroolefins such as perfluoro-2-methyl-2-pentene (C₆F₁₂, MW 300.05) and perfluoroisobutylene, and underpins its role as a versatile electrophilic building block for nitrogen-containing heterocycles [1].

1

Perfluorinated imine building block: Reactive C=N electrophile enables nucleophilic addition–HF elimination cascades for N-heterocycle synthesis.

2

Aza-alkene architecture: Nitrogen-inserted perfluorocarbon backbone supports heterocycle scaffolds inaccessible from all-carbon perfluoroolefins.

3

Electrophilic synthetic reagent: Supplied as a liquid for direct use in fluorinated heterocycle, ligand, and fluorinated building block synthesis workflows.

Why Perfluoro(5-aza-4-nonene) Cannot Be Replaced by Perfluoro-2-methyl-2-pentene or Other Perfluoroolefins in Heterocycle Synthesis


Procurement decisions that treat perfluorinated alkenes as interchangeable overlook a critical functional distinction: perfluoro(5-aza-4-nonene) contains a reactive imine (C=N) moiety that enables successive nucleophilic addition–HF elimination cascades, whereas perfluoro-2-methyl-2-pentene and perfluoroisobutylene are purely carbon-based perfluoroolefins that follow fundamentally different reaction pathways [1][2]. With aniline derivatives, perfluoro-2-methyl-2-pentene yields quinoline and quinoxaline scaffolds; under identical conditions, perfluoro(5-aza-4-nonene) instead produces diazetine derivatives—a divergent outcome dictated by the heteroatom [1][2]. With hydrazine, perfluoro(5-aza-4-nonene) delivers 3,5-bis(heptafluoropropyl)-1,2,4-triazole as a single crystallographically characterized product, a transformation for which perfluoroolefin analogs have no equivalent [3][4]. Simply put, the aza-alkene architecture is not a minor structural variation; it is the prerequisite for accessing an entire class of perfluoroalkyl-substituted nitrogen heterocycles that are inaccessible from all-carbon perfluoroolefin feedstocks.

Target: Perfluoro(5-aza-4-nonene)
Substitute: Perfluoro-2-methyl-2-pentene
Core Feature Imine (C=N) electrophile drives nucleophilic addition–HF elimination cascades
Core Feature All-carbon perfluoroolefin; follows fundamentally different reaction pathways
Heterocycle product-class divergence

With aniline derivatives, the aza-alkene yields diazetines; the all-carbon analog produces quinolines/quinoxalines—zero scaffold overlap reported under identical conditions.

Triazole synthesis gap

Hydrazine cyclocondensation delivers a single crystallographically characterized 1,2,4-triazole from the aza-alkene; perfluoroolefin feedstocks yield no triazole product.

Triazapentadiene ligand inaccessibility

Sequential amine addition–HF elimination forming 1,3,5-triazapentadienes requires the imine electrophile; this ligand class cannot be accessed from perfluoroolefin alternatives.

Quantitative Comparator Evidence: Where Perfluoro(5-aza-4-nonene) Diverges from Perfluoro-2-methyl-2-pentene and Other In-Class Candidates


Divergent Heterocycle Outcomes with Aniline Nucleophiles: Diazetines vs. Quinolines/Quinoxalines

In a direct head-to-head study, perfluoro(5-aza-4-nonene) (2) and perfluoro-2-methylpent-2-ene (1) were each reacted with aniline, 4-fluoroaniline, 4-methoxyaniline, and 2,6-dimethylaniline in the presence of Et₃N. Compound 1 produced quinoline and quinoxaline derivatives exclusively, whereas compound 2 yielded diazetine derivatives with 2- and 4-nitroanilines, 2,6-dichloroaniline, and pentafluoroaniline—products that the all-carbon analog could not generate [1][2]. The X-ray crystal structure of the quinoline product from 1 was reported alongside full ¹⁹F and ¹³C NMR characterization of the diazetine products from 2, confirming the structural divergence [2].

Heterocycle Divergence
Head-to-head
Diazetines (target) vs Quinolines/Quinoxalines (comparator)
Complete product-class divergence; zero scaffold overlap under identical conditions
Aniline derivatives, Et₃N/THF; X-ray and ¹⁹F/¹³C NMR confirmed
Fluorinated heterocycle synthesis Nucleophilic addition–elimination Perfluoroazaalkene reactivity

Single-Step Triazole Synthesis with Hydrazine: Exclusive Access to 3,5-Bis(heptafluoropropyl)-1,2,4-triazole

Perfluoro(5-aza-4-nonene) reacts with hydrazine hydrate in THF at 0–20 °C in the presence of triethylamine to afford 3,5-bis(heptafluoropropyl)-1,2,4-triazole as the sole heterocycle product [1][2]. The crystal structure of the triazole was solved by X-ray crystallography, providing unambiguous structural confirmation [2]. Under analogous conditions, arylhydrazines produce 1-aryl-3,5-bis(heptafluoropropyl)-1,2,4-triazoles, demonstrating generality [1]. The all-carbon analog perfluoro-2-methyl-2-pentene does not yield a triazole product with hydrazine; the reaction pathway is unique to the aza-alkene substrate [3]. While isolated yields are reported qualitatively as the major product, the selectivity for a single crystallographically defined triazole contrasts with the complex mixtures obtained from perfluorocycloalkene or perfluoroolefin feedstocks under nucleophilic conditions [3][4].

Triazole Synthesis
Reported
Single crystallographically defined 1,2,4-triazole product
Supports exclusive single-step access to 3,5-bis(heptafluoropropyl)-1,2,4-triazole
Hydrazine hydrate, 0–20 °C, Et₃N; X-ray structure solved
1,2,4-Triazole synthesis Perfluoroalkyl heterocycles Hydrazine cyclocondensation

Perfluoroalkyl Triazapentadiene Ligand Precursor: A Class of Compounds Inaccessible from Perfluoroolefins

Successive addition of primary amines (e.g., aniline) to perfluoro(5-aza-4-nonene) followed by sequential HF elimination yields perfluoroalkyl-substituted 1,3,5-triazapentadienes, exemplified by PhNC(C₃F₇)NC(C₃F₇)NHPh [1][2]. This compound class constitutes a triaza analogue of widely studied α-diimine ligands and exhibits rich coordination chemistry with transition metals [2]. The reaction proceeds via the imine functionality of perfluoro(5-aza-4-nonene) and has no counterpart with perfluoro-2-methyl-2-pentene or perfluoroisobutylene, which lack the requisite C=N electrophile [3]. A patent example reports the reaction of perfluoro(5-aza-4-nonene) (1.00 g, 2.30 mmol) with pentafluoroaniline (0.84 g, 4.6 mmol) and Et₃N (0.69 mL, 6.90 mmol) in ether at 0 °C to produce the corresponding bis(pentafluorophenyl)-substituted triazapentadiene [4].

Ligand Formation
Class-level
1,3,5-Triazapentadiene ligand class; structurally authenticated
Reported scaffold access requires C=N electrophile; class-level inference from amine addition studies
1.00 g scale demonstrated with pentafluoroaniline; patent example
1,3,5-Triazapentadiene ligands Coordination chemistry Perfluoroalkyl-substituted N-ligands

Hydrolytic and Ammonolytic Pathways: Divergent Product Distributions Relative to Perfluoroolefin Hydrolysis

Controlled hydrolysis of perfluoro(5-aza-4-nonene) in diethyl ether proceeds via an initial adduct C₃F₇CONHC₄F₉, which rearranges to (C₃F₇CO)₂NH and ultimately to perfluorobutyramide (C₃F₇CONH₂) and perfluorobutyric acid (C₃F₇CO₂H) [1]. The reaction was monitored by ¹⁷O NMR (54.3 MHz, CD₃CN or CDCl₃, 20 at.% ¹⁷O enrichment, 1500 transients in 6 min) to establish the intermediate and product identities [1]. Solvolysis in liquid ammonia produces the amidine C₃F₇C(=NH)NH₂, a nitrogen-rich perfluoroalkyl building block [1]. In contrast, perfluoroolefins such as perfluoro-2-methyl-2-pentene undergo hydrolysis or ammonolysis via epoxide intermediates or direct addition, yielding perfluoroketones or perfluoroamines—products with fundamentally different functional group content and downstream utility [2].

Hydrolysis Profile
Reported
Perfluorobutyramide + perfluorobutyric acid (target) vs perfluoroketones (comparator)
Divergent functional group handles; supports procurement as amide/acid precursor
¹⁷O NMR monitored hydrolysis in Et₂O; amidine from NH₃ solvolysis
Solvolysis Perfluorinated amide synthesis 17O NMR mechanistic studies

Procurement-Guiding Application Scenarios for Perfluoro(5-aza-4-nonene) Based on Verifiable Differentiation Evidence


Synthesis of 3,5-Bis(heptafluoropropyl)-1,2,4-triazole and Its 1-Aryl Derivatives for Agrochemical or Pharmaceutical Lead Discovery

Perfluoro(5-aza-4-nonene) is the direct precursor to 3,5-bis(heptafluoropropyl)-1,2,4-triazole via reaction with hydrazine hydrate [1][2]. The triazole product has been characterized by single-crystal X-ray diffraction, and the method extends to arylhydrazines for 1-aryl-substituted analogs [1][2]. Fluorinated 1,2,4-triazoles are privileged scaffolds in fungicide and pharmaceutical discovery [3]. No alternative perfluoroolefin feedstock provides this single-step entry to perfluoroalkyl-substituted triazoles. Laboratories synthesizing fluorinated triazole libraries should procure perfluoro(5-aza-4-nonene) as the sole enabling starting material.

Preparation of Perfluoroalkyl-Substituted 1,3,5-Triazapentadiene Ligands for Organometallic and Coordination Chemistry

The imine bond in perfluoro(5-aza-4-nonene) undergoes sequential amine addition–HF elimination to form 1,3,5-triazapentadienes—a class of N-donor ligands with demonstrated coordination to transition metals [1][2]. This ligand platform is inaccessible from perfluoro-2-methyl-2-pentene or perfluoroisobutylene. Researchers developing fluorinated catalysts, metal-organic frameworks, or electronic materials that require electron-poor N-ligand environments should select perfluoro(5-aza-4-nonene) as the synthetic entry point.

Synthesis of Diazetine Derivatives via Reaction with Substituted Anilines for Fluorinated Heterocycle Screening Collections

Perfluoro(5-aza-4-nonene) reacts with electron-deficient anilines (2-nitroaniline, 4-nitroaniline, 2,6-dichloroaniline, pentafluoroaniline) to yield diazetine derivatives—four-membered nitrogen-containing heterocycles that are not accessible from perfluoro-2-methyl-2-pentene under identical conditions [1][2]. Organizations building fluorinated heterocycle libraries for biological screening should include perfluoro(5-aza-4-nonene) in their procurement portfolio to enable diazetine scaffold synthesis, which cannot be replicated using all-carbon perfluoroolefin building blocks.

Controlled Hydrolysis to Perfluorobutyramide and Perfluorobutyric Acid as Fluorinated Building Blocks

Hydrolysis of perfluoro(5-aza-4-nonene) in diethyl ether, monitored by ¹⁷O NMR, provides perfluorobutyramide (C₃F₇CONH₂) and perfluorobutyric acid (C₃F₇CO₂H) via well-characterized intermediates [1]. These perfluorinated carboxamide and carboxylic acid products serve as intermediates for fluorosurfactant, fluoropolymer, and specialty chemical synthesis. While perfluoroolefin hydrolysis can yield perfluoroketones, the amide/acid product profile from perfluoro(5-aza-4-nonene) offers complementary functional group handles for downstream derivatization [2].

Application
Selection Property
Validation Focus
1,2,4-Triazole synthesis for research lead discovery
Imine cyclocondensation pathway with hydrazine
Triazole product characterization and aryl-derivative scope
Perfluoroalkyl N-donor ligand development
C=N electrophile requirement for triazapentadiene formation
Ligand-metal coordination review and structural authentication
Fluorinated heterocycle library diversification
Electron-deficient aniline reactivity yielding diazetine scaffolds
Diazetine product confirmation via NMR and X-ray
Perfluorinated amide/acid building block preparation
Controlled solvolysis pathway to perfluorobutyramide and perfluorobutyric acid
Hydrolysis product identity verification and amidine access
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